molecular formula C8H16OSi B093083 [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane CAS No. 17869-77-1

[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane

Cat. No.: B093083
CAS No.: 17869-77-1
M. Wt: 156.3 g/mol
InChI Key: JNRUXZIXAXHXTN-UHFFFAOYSA-N
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Description

[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane (CAS 17869-77-1), also known as trimethyl[(2-methyl-3-butyn-2-yl)oxy]silane, is a sterically hindered organosilicon compound characterized by a propargyl ether group linked to a trimethylsilyl moiety. It is a colorless, volatile liquid with applications in synthetic chemistry, particularly in hydrosilylation reactions and polymer synthesis. The compound’s structure imparts unique reactivity due to the electron-withdrawing silyl ether group and steric bulk from the dimethylpropynyl substituent .

Key applications include:

  • Polymer Synthesis: Used to prepare polysiloxanes and organosilicon polymers for medical implants, coatings, and adhesives .
  • Catalysis: Acts as a substrate in Pt-catalyzed hydrosilylation reactions, where its steric effects influence regio- and stereoselectivity .
  • Material Science: Incorporated into high oxygen-permeable ophthalmic lens materials via copolymerization with methacrylate derivatives .

Properties

IUPAC Name

trimethyl(2-methylbut-3-yn-2-yloxy)silane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16OSi/c1-7-8(2,3)9-10(4,5)6/h1H,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRUXZIXAXHXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170524
Record name ((1,1-Dimethyl-2-propynyl)oxy)trimethylsilane
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Molecular Weight

156.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17869-77-1
Record name [(1,1-Dimethyl-2-propyn-1-yl)oxy]trimethylsilane
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Record name ((1,1-Dimethyl-2-propynyl)oxy)trimethylsilane
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Record name ((1,1-Dimethyl-2-propynyl)oxy)trimethylsilane
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Record name [(1,1-dimethyl-2-propynyl)oxy]trimethylsilane
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Record name ((1,1-DIMETHYL-2-PROPYNYL)OXY)TRIMETHYLSILANE
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Biological Activity

[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane, also known as trimethyl[(2-methyl-3-butyn-2-yl)oxy]silane, is a silane compound with potential applications in various fields, including materials science and organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

  • Molecular Formula : C₈H₁₆OSi
  • Molecular Weight : 156.30 g/mol
  • CAS Number : 17869-77-1
  • IUPAC Name : trimethyl(2-methylbut-3-yn-2-yloxy)silane

The biological activity of this compound is primarily attributed to its role as a reactant or intermediate in chemical reactions. Its structure allows it to participate in hydrosilylation reactions, which are crucial in synthesizing various silanes and siloxanes. This compound can influence several biochemical pathways through these reactions:

  • Hydrosilylation : The compound can undergo hydrosilylation with terminal alkynes and silsesquioxanes, producing various products with significant selectivity (up to 97% in some cases) .
  • Reactivity : As an alkyne derivative, it can engage in nucleophilic addition reactions, contributing to the formation of complex organic molecules.

Synthesis Studies

A study investigating the hydrosilylation of terminal alkynes demonstrated that this compound could effectively react under various catalytic conditions. The results highlighted its potential for producing bifunctional derivatives with applications in materials science .

Table 1: Summary of Hydrosilylation Reactions Involving this compound

Catalyst TypeProduct Selectivity (%)Reaction Conditions
Karstedt’s Catalyst91Toluene at 60 °C
PtO₂/XPhos97Toluene at 60 °C
Pt(PPh₃)₄96Toluene at 60 °C

This table summarizes key findings from studies on the hydrosilylation reactions involving this compound. The high selectivity achieved under different catalytic conditions indicates its utility in synthetic organic chemistry.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The dimethylpropynyl group in this compound creates significant steric hindrance, reducing undesired side reactions in catalytic processes compared to linear analogs like 1-heptyne .
  • Electronic Effects: Electron-withdrawing silyl groups enhance stability against hydrolysis relative to non-silylated propargyl ethers (e.g., 2-propynylmalonate derivatives) .

Reactivity in Hydrosilylation Reactions

This compound exhibits distinct behavior in Pt-catalyzed hydrosilylation:

Substrate Catalyst System Regioisomer Ratio (α:β) Selectivity Driver
This compound Pt₂(dvs)₃ 85:15 Steric hindrance favors α-adduct .
1-Heptyne (linear alkyne) Pt₂(dvs)₃ 70:30 Reduced steric bulk allows competing β-adduct formation .
Phenylacetylene PtO₂/Xphos 99:1 Electron-withdrawing aryl group enhances α-selectivity .

Notable Findings:

  • The steric bulk of this compound suppresses β-adduct formation, achieving >85% α-selectivity even with less selective catalysts like Pt₂(dvs)₃ .
  • Electron-donating groups (e.g., -OMe in aryl alkynes) further improve selectivity by stabilizing transition states through resonance .

Physicochemical Properties

Property This compound Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy-) Cyclohexenyloxytrimethylsilane
logP ~3.5 (estimated) 11.61 ~4.2
Volatility High (volatile liquid) Low (long alkyl chain) Moderate
Thermal Stability Stable up to 150°C Decomposes above 200°C Stable up to 180°C

Sources:

Implications :

  • High hydrophobicity (logP = 11.61) in Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy-) limits its use in polar solvents, whereas this compound’s moderate logP (~3.5) ensures compatibility with organic reaction media .

Preparation Methods

Hydrosilylation and Catalytic Applications

Patent WO2021113317A1 discusses hydrosilylation reactions involving polyorganohydrogensiloxanes, which share structural similarities with [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane. Although the patent focuses on release coatings, its methodology informs potential preparation strategies:

  • Catalyst Systems : Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane) and PtO₂/XPhos are effective for silicon-hydrogen bond activation, achieving >90% selectivity in analogous reactions .

  • Reaction Conditions : Toluene at 60°C is a common solvent-temperature combination, balancing reactivity and byproduct suppression.

A generalized preparation route can be extrapolated:

  • Propargyl Alcohol Synthesis : 1,1-Dimethyl-2-propynol is prepared via Grignard addition of acetylene to acetone.

  • Silylation : The alcohol reacts with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole or triethylamine) to form the silyl ether.

  • Purification : Fractional distillation or column chromatography isolates the product.

While explicit experimental details are absent in the sources, the ubiquity of these steps in organosilicon chemistry supports their plausibility.

Comparative Analysis of Catalytic Efficiency

The catalytic performance of platinum-based systems, as reported in , provides a benchmark for optimizing silylation reactions. The following table summarizes key catalytic parameters for hydrosilylation, which may apply to the target compound’s preparation:

CatalystTemperature (°C)SolventSelectivity (%)
Karstedt’s Catalyst60Toluene91
PtO₂/XPhos60Toluene97
Pt(PPh₃)₄60Toluene96

These results underscore the importance of ligand choice in minimizing side reactions, a consideration equally critical for silylation steps.

Industrial-Scale Production Challenges

Scalability hurdles are implied by the absence of large-scale synthesis reports in the provided sources. Potential challenges include:

  • Cost of Platinum Catalysts : Karstedt’s catalyst, while efficient, may necessitate recycling protocols for economic viability.

  • Byproduct Management : Trimethylsilanol, a common byproduct of silylation, requires efficient removal to prevent side reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane, and how can yield and purity be maximized?

  • Methodological Answer : The compound is synthesized via hydrosilylation reactions using terminal alkynes and silane precursors. Key parameters include:

  • Catalyst Selection : Pt-based catalysts (e.g., PtO₂/Xphos) improve regioselectivity. For sterically hindered substrates like this compound, PtO₂/Xphos minimizes by-product formation compared to Pt₂(dvs)₃, which generates regioisomers (e.g., 5af/6af = 85/15 vs. exclusive 5af with PtO₂/Xphos) .
  • Reaction Conditions : Use anhydrous solvents (e.g., toluene) under inert atmospheres. Monitor reaction progress via <sup>1</sup>H NMR or GC-MS to detect intermediates like silyl enol ethers .
  • Purification : Column chromatography with silica gel (60–100 mesh) and hexane/ethyl acetate gradients effectively isolates the product .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR in CDCl₃ are critical. Key signals include δ 0.31–0.45 ppm (trimethylsilyl groups) and δ 5.43 ppm (alkyne protons in silyl enol ether derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Regioisomer Analysis : Use GC-MS or HPLC to quantify ratios of regioisomers (e.g., 5af vs. 6af), particularly when steric effects dominate .

Advanced Research Questions

Q. How do catalyst systems influence regio- and stereoselectivity in hydrosilylation reactions involving this compound?

  • Methodological Answer :

  • PtO₂/Xphos System : This in situ catalyst favors anti-Markovnikov addition to terminal alkynes, achieving >95% selectivity for this compound derivatives (Table 1, entries 7–10 in ).
  • Electronic vs. Steric Effects : Electron-donating groups (e.g., –OMe) enhance conversion (>99%) and reduce by-products, while electron-withdrawing groups (e.g., –Br) lower selectivity (5ah/6ah = 96/4) due to destabilized transition states .
  • Alternative Catalysts : Karstedt’s catalyst (Pt₀) in xylene is less selective but useful for diyne substrates .

Q. What strategies resolve contradictions in regioisomer ratios observed across structurally similar substrates?

  • Methodological Answer :

  • Substrate Screening : Test sterically hindered vs. linear alkynes. For example, this compound (4f) shows 85/15 regioisomer ratios with Pt₂(dvs)₃ but exclusive 5af with PtO₂/Xphos .
  • Computational Modeling : Use DFT calculations to predict transition-state geometries and explain deviations (e.g., trace 6ae formation in 1-heptyne reactions) .
  • Kinetic Control : Optimize reaction time and temperature to favor thermodynamically stable products.

Q. How do electronic effects of substituents on aromatic alkynes impact hydrosilylation efficiency with this compound?

  • Methodological Answer :

  • Electron-Donating Groups : –OMe substituents increase electron density at the alkyne terminus, accelerating hydrosilylation and achieving >99% conversion (Table 1, entry 10) .
  • Electron-Withdrawing Groups : Halogens (e.g., –Br) reduce conversion (e.g., 75% for 4h) and selectivity due to destabilized intermediates. Compensate by increasing catalyst loading or reaction time .
  • Heterocyclic Substrates : Thiophene- and phenanthrene-derived alkynes require longer reaction times (24–48 hrs) but maintain moderate selectivity (80–90%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane
Reactant of Route 2
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[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane

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